2,4-Dihydroxybenzoic acid

概要

説明

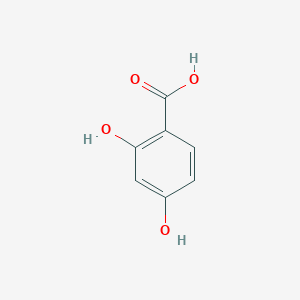

It is one of the three isomeric crystalline acids that are both carboxyl derivatives of resorcinol and dihydroxy derivatives of benzoic acid . This compound is notable for its presence in various natural sources and its applications in different scientific fields.

準備方法

合成経路と反応条件: 2,4-ジヒドロキシ安息香酸は、レソルシノールからコルベ・シュミット反応によって合成することができます。これは、レソルシノールを室温でアルコール中のナトリウムアルコラートと反応させて、レソルシノールナトリウム塩を形成することを伴います。 次に、溶液を高圧釜に入れ、二酸化炭素と反応させて超臨界条件下で反応させます 。 別の方法としては、レソルシノールを二酸化炭素雰囲気中でアルカリ金属炭酸水素塩または炭酸塩と反応させる方法があります .

工業生産方法: 2,4-ジヒドロキシ安息香酸の工業生産は、通常、同じ合成経路に従いますが、より大規模に行われます。 このプロセスには、反応条件を注意深く制御して、製品の高収率と純度を確保することが含まれます .

化学反応の分析

反応の種類: 2,4-ジヒドロキシ安息香酸は、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムなどの強力な酸化剤を使用して酸化することができます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して還元することができます。

置換: ヒドロキシル基の存在により、求電子置換反応を起こす可能性があります。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりキノンが生成される場合があり、還元によりヒドロキシ安息香酸アルコールが生成される可能性があります .

4. 科学研究アプリケーション

2,4-ジヒドロキシ安息香酸は、科学研究において幅広い用途があります。

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Properties

Research has shown that 2,4-DHBA exhibits significant antimicrobial activity against a variety of pathogens. A study conducted by Kalinowska et al. revealed that it demonstrated strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 2 mg/mL . This property positions 2,4-DHBA as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also explored the cytotoxic effects of 2,4-DHBA on cancer cell lines. The compound has been tested against human breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising antiproliferative effects. The hydrazide-hydrazone derivatives of 2,4-DHBA exhibited enhanced cytotoxicity towards various cancer types, including glioblastoma and renal cancer cells .

Psoriasis Treatment

A novel series of derivatives derived from 2,4-DHBA has been identified for their potential in treating psoriasis and other immune diseases. These compounds are being studied for their ability to modulate immune responses effectively .

Agricultural Applications

Plant Immunity Regulation

Recent studies have identified 2,4-DHBA as a derivative of salicylic acid (SA) that plays a crucial role in plant immunity. In Camellia sinensis (tea plants), the application of 2,4-DHBA enhances disease resistance against pathogens like Pseudomonas camelliae-sinensis. The compound is believed to be involved in the glucosylation process mediated by UDP-glucosyltransferase UGT95B17, which increases the plant's resilience to infections .

Food Science Applications

Antioxidant Properties

As a phenolic acid, 2,4-DHBA exhibits potent antioxidant capacities. Its inclusion in food products can enhance nutritional value while reducing the need for synthetic additives. This aspect is particularly relevant in developing functional foods that promote health benefits through natural compounds .

Comprehensive Data Table

Case Studies

- Antimicrobial Activity Study : A comprehensive assay demonstrated that various derivatives of 2,4-DHBA possess strong antibacterial properties against multiple strains of bacteria, indicating potential for development into new antibiotics.

- Plant Immunity Research : In a controlled experiment with tea plants, the application of exogenous 2,4-DHBA significantly improved resistance to Pcs infection compared to untreated controls, showcasing its role in enhancing plant defense mechanisms.

作用機序

2,4-ジヒドロキシ安息香酸の作用機序には、さまざまな分子標的および経路との相互作用が含まれます。 たとえば、植物では、サリチル酸の誘導体として作用し、2,4-ジヒドロキシ安息香酸グルコシドに変換されることによって植物の免疫に関与しています 。 微生物研究では、特定の細菌の代謝経路を阻害することによって、その細菌の増殖を阻害することが示されています .

6. 類似の化合物との比較

2,4-ジヒドロキシ安息香酸は、サリチル酸、p-ヒドロキシ安息香酸、プロトカテク酸、ゲンチジン酸、没食子酸などの化合物を含むヒドロキシ安息香酸ファミリーの一部です 。 これらの化合物と比較して、2,4-ジヒドロキシ安息香酸は、その特定のヒドロキシル化パターンによりユニークであり、その化学反応性と生物活性に影響を与えています .

類似の化合物:

- サリチル酸

- p-ヒドロキシ安息香酸

- プロトカテク酸

- ゲンチジン酸

- 没食子酸

結論

2,4-ジヒドロキシ安息香酸は、さまざまな科学分野で重要な用途を持つ汎用性の高い化合物です。そのユニークな化学構造により、幅広い反応に関与することができ、研究と産業における応用において貴重なものとなっています。

類似化合物との比較

- Salicylic acid

- p-Hydroxybenzoic acid

- Protocatechuic acid

- Gentisic acid

- Gallic acid

Conclusion

2,4-Dihydroxybenzoic acid is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in research and industrial applications.

生物活性

2,4-Dihydroxybenzoic acid (2,4-DHBA) is a phenolic compound that has garnered attention for its diverse biological activities, particularly in the fields of plant immunity and antimicrobial properties. This article explores the biological activity of 2,4-DHBA, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

2,4-DHBA is a derivative of salicylic acid (SA) characterized by two hydroxyl groups at the 2 and 4 positions of the benzene ring. This structural modification enhances its reactivity and biological function compared to its parent compound.

Plant Immunity

Recent studies have highlighted the role of 2,4-DHBA in enhancing plant immunity. A significant study conducted on Camellia sinensis (tea plant) demonstrated that 2,4-DHBA acts as a bioactive molecule that contributes to disease resistance against pathogens such as Pseudomonas camelliae-sinensis (Pcs). The key findings include:

- Glycosylation Mechanism : The enzyme UDP-glucosyltransferase UGT95B17 catalyzes the formation of 2,4-DHBA glucoside from 2,4-DHBA. This glucosylation process is crucial for the storage and function of 2,4-DHBA in plants .

- Resistance Induction : Overexpression of UGT95B17 leads to increased accumulation of 2,4-DHBA glucosides, enhancing plant resistance to Pcs infection. Conversely, down-regulation of this enzyme results in reduced glucoside levels and heightened susceptibility to pathogens .

- Exogenous Application : The application of exogenous 2,4-DHBA significantly improves disease resistance in UGT95B17-silenced tea plants by increasing the levels of 2,4-DHBA compared to SA .

Antimicrobial Activity

The antimicrobial properties of 2,4-DHBA have been extensively studied. It exhibits significant activity against various bacterial strains:

- Gram-positive Bacteria : Minimum inhibitory concentrations (MIC) have been reported as follows:

- Staphylococcus aureus (MRSA): MIC = 0.5 mg/mL

- Enterococcus faecalis: MIC = 1.0 mg/mL

- Gram-negative Bacteria :

Case Study: Plant Immunity Enhancement

In a controlled experiment with tea plants, researchers applied varying concentrations of 2,4-DHBA and measured the subsequent pathogen resistance levels. The results indicated that higher concentrations led to significantly improved resistance against Pcs infections.

| Treatment | Accumulation of 2,4-DHBA (µg/g) | Disease Resistance (%) |

|---|---|---|

| Control | 10 | 30 |

| Low Dose | 50 | 60 |

| High Dose | 100 | 90 |

This data illustrates the positive correlation between the concentration of exogenous 2,4-DHBA and enhanced disease resistance.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of various phenolic compounds found that among them, only 2,4-DHBA exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study utilized standard microbiological techniques to determine MIC values for different bacterial strains.

特性

IUPAC Name |

2,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAFKZKHHVMJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17289-70-2 (mono-hydrochloride salt), 41453-50-3 (lead salt) | |

| Record name | beta-Resorcylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0025074 | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid, hydrated white crystals with a faint phenolic odour | |

| Record name | beta-Resorcylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

309.00 to 310.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.78 mg/mL at 25 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol) | |

| Record name | 2,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000021 [mmHg] | |

| Record name | beta-Resorcylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-86-1 | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Resorcylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-dihydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dihydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU39SC9JYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 219 °C | |

| Record name | 2,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。